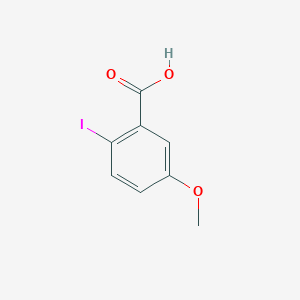

2-Iodo-5-methoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASWULXFGZZRIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560900 | |

| Record name | 2-Iodo-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54413-93-3 | |

| Record name | 2-Iodo-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Iodo-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and physicochemical properties of 2-Iodo-5-methoxybenzoic acid, a key building block in organic synthesis and drug discovery.[1] This document details established synthetic routes, including experimental protocols, and presents a full characterization profile with spectroscopic data.

Introduction

This compound (CAS No. 54413-93-3) is a halogenated aromatic carboxylic acid. Its structure, featuring an iodo group ortho to the carboxylic acid and a methoxy group meta to it, offers unique reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.[1] The presence of the aryl iodide allows for various cross-coupling reactions, while the carboxylic acid and methoxy groups can be further functionalized.[1] This versatility makes it a significant component in the development of pharmaceuticals and advanced materials.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇IO₃ | [2] |

| Molecular Weight | 278.04 g/mol | [2] |

| Melting Point | 136 °C | |

| Boiling Point | 351.2 °C | |

| Appearance | White to off-white solid | |

| pKa (Predicted) | 2.74 ± 0.10 | [2] |

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are well-established: the Sandmeyer-type reaction of 2-amino-5-methoxybenzoic acid and the direct iodination of 5-methoxybenzoic acid.

Synthesis via Sandmeyer-Type Reaction

This method involves the diazotization of an aromatic amine precursor, 2-amino-5-methoxybenzoic acid, followed by the introduction of iodine using potassium iodide. This approach is analogous to the well-established Sandmeyer reaction for the synthesis of aryl halides.

Reaction Scheme:

Caption: Synthesis of this compound via a Sandmeyer-type reaction.

Detailed Experimental Protocol (Adapted from a similar procedure for 2-iodo-5-methylbenzoic acid): [3]

-

Diazotization: Suspend 2-amino-5-methoxybenzoic acid (e.g., 20 g) in 3 N hydrochloric acid (e.g., 200 mL) in a flask and cool the mixture to 0 °C in an ice bath with stirring.

-

Slowly add a solution of sodium nitrite (e.g., 10 g in 20 mL of water) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 25 minutes at 0 °C to ensure complete formation of the diazonium salt.

-

Iodination: In a separate beaker, prepare a solution of potassium iodide (e.g., 26.5 g) in a mixture of 3 N hydrochloric acid (e.g., 30 mL) and water (e.g., 30 mL).

-

Add the potassium iodide solution dropwise to the diazonium salt solution, keeping the temperature between 5-10 °C.

-

After the addition is complete, continue stirring at room temperature for 30 minutes, and then heat the mixture to reflux for 2 hours.

-

Work-up and Purification: Cool the reaction mixture and add a solution of sodium thiosulfate to quench any remaining iodine.

-

Collect the precipitated crude product by vacuum filtration and wash it with water until the washings are neutral.

-

For further purification, dissolve the crude product in a suitable organic solvent such as ether, wash the organic layer with sodium thiosulfate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified this compound. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed if necessary.

Synthesis via Direct Iodination

This method involves the electrophilic aromatic substitution of 5-methoxybenzoic acid using an iodinating agent, typically molecular iodine in the presence of an oxidizing agent.

Reaction Scheme:

Caption: Synthesis of this compound via direct iodination.

Detailed Experimental Protocol (General procedure using Iodic Acid):

-

Reaction Setup: In a round-bottom flask, suspend 5-methoxybenzoic acid in a mixture of glacial acetic acid and acetic anhydride.

-

Add iodic acid (HIO₃) to the suspension with stirring.

-

Cool the mixture to approximately 5 °C in an ice bath.

-

Iodination: Slowly and carefully add concentrated sulfuric acid dropwise while maintaining the temperature below 10 °C.

-

After the addition, stir the reaction mixture in the ice bath for 1 hour, followed by 1 hour at room temperature.

-

Heat the mixture to 45-50 °C and stir for an additional 2 hours.

-

Work-up and Purification: Pour the reaction mixture into ice-water containing sodium sulfite to reduce any excess iodinating species.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods. The following tables summarize the expected and, where available, reported data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| H-3 | 7.2 - 7.4 | d | ~9.0 |

| H-4 | 6.8 - 7.0 | dd | ~9.0, ~3.0 |

| H-6 | 7.6 - 7.8 | d | ~3.0 |

| -OCH₃ | 3.8 - 3.9 | s | - |

| -COOH | 10.0 - 13.0 | br s | - |

¹³C NMR (Carbon-13 NMR) Data

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C-1 (C-COOH) | ~168 |

| C-2 (C-I) | ~90 |

| C-3 | ~125 |

| C-4 | ~115 |

| C-5 (C-OCH₃) | ~160 |

| C-6 | ~135 |

| -OCH₃ | ~56 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 2500-3300 | O-H stretch (broad, carboxylic acid) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | C=C stretch (aromatic ring) |

| ~1250 | C-O stretch (aryl ether) |

| ~1030 | C-O stretch (methoxy) |

| 700-800 | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| m/z | Assignment |

| 278 | [M]⁺ (Molecular ion) |

| 261 | [M - OH]⁺ |

| 233 | [M - COOH]⁺ |

| 151 | [M - I]⁺ |

| 106 | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is depicted below.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Iodo-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-5-methoxybenzoic acid (CAS No. 54413-93-3) is a halogenated aromatic carboxylic acid.[1] Its molecular structure, featuring an iodine atom and a methoxy group on the benzoic acid framework, makes it a valuable intermediate in organic synthesis.[2][3] This compound serves as a critical building block in the development of new pharmaceutical agents and advanced materials, primarily due to the reactivity of its aryl iodide and carboxylic acid functional groups.[2] These groups allow for a variety of chemical transformations, including cross-coupling reactions and the formation of amides and esters.[2] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and a visualization of a key analytical workflow.

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇IO₃ | [1][4] |

| Molecular Weight | 278.04 g/mol | [4][5] |

| Melting Point | 136-137 °C | [3] |

| Boiling Point (Predicted) | 351.2 ± 32.0 °C at 760 mmHg | [3][4] |

| Density (Predicted) | 1.9 ± 0.1 g/cm³ | [4] |

| pKa (Predicted) | 2.74 ± 0.10 | [3][6] |

| LogP (Predicted) | 2.51 | [4] |

| Flash Point (Predicted) | 166.2 ± 25.1 °C | [4] |

| Appearance | Solid | [1][7] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. The following sections outline standard experimental protocols relevant to the characterization of this compound.

Melting Point Determination (Capillary Method)

The melting point is a fundamental property used to identify a compound and assess its purity.[8] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, which is sealed at one end, to a height of 1-2 mm.[9][10]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[9] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus with a heated metal block.

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[11]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[11] The melting point is reported as the range T1-T2.

Equilibrium Solubility Determination (Shake-Flask Method)

Equilibrium solubility is a measure of the maximum concentration of a compound that can dissolve in a specific solvent at a given temperature to form a saturated solution.[12] This property is critical in drug development for predicting bioavailability.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a series of vials, each containing a specific aqueous buffer (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).[12][13] Each condition is typically prepared in triplicate.[13]

-

Equilibration: The vials are sealed and placed in a mechanical shaker or incubator at a constant temperature (e.g., 37 ± 1 °C) for an extended period (e.g., 24-72 hours) to allow the system to reach equilibrium.[12][13][14] The continued presence of undissolved solid should be visually confirmed.[13]

-

Phase Separation: After incubation, the undissolved solid is separated from the solution by centrifugation or filtration.[13][14]

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14] The solubility is calculated based on the measured concentration.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for its determination.[15]

Methodology:

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol for compounds with low water solubility).

-

Titration: A standardized solution of a strong base (e.g., NaOH) is incrementally added to the acidic solution.

-

pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa is determined from this curve; it is the pH at which half of the acid has been neutralized (the half-equivalence point).[15]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the spectroscopic characterization of an organic compound like this compound, a critical process in confirming its structure and purity.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. Cas 54413-93-3,this compound | lookchem [lookchem.com]

- 4. This compound | CAS#:54413-93-3 | Chemsrc [chemsrc.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | 54413-93-3 [sigmaaldrich.com]

- 8. pennwest.edu [pennwest.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. byjus.com [byjus.com]

- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 12. who.int [who.int]

- 13. benchchem.com [benchchem.com]

- 14. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. m.youtube.com [m.youtube.com]

Spectroscopic Profile of 2-Iodo-5-methoxybenzoic Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Iodo-5-methoxybenzoic acid (CAS No: 54413-93-3), a valuable building block in organic synthesis and pharmaceutical development. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound, presented in a clear and concise tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.90 | d | 8.7 | Ar-H |

| 7.55 | d | 3.0 | Ar-H |

| 6.80 | dd | 8.7, 3.0 | Ar-H |

| 3.84 | s | - | -OCH₃ |

| Solvent: CDCl₃, Frequency: 300 MHz[1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 171.2 | C=O (Carboxylic Acid) |

| 159.6 | Ar-C |

| 142.5 | Ar-C |

| 120.5 | Ar-C |

| 117.3 | Ar-C |

| 113.9 | Ar-C |

| 83.1 | Ar-C |

| 55.6 | -OCH₃ |

| Solvent: CDCl₃, Frequency: 75 MHz[1] |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 1719 | C=O stretch (Carboxylic Acid) |

| 1364 | C-H bend |

| 1230 | C-O stretch (Ether and Carboxylic Acid) |

| 749 | C-H out-of-plane bend |

| Sample Preparation: Neat |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 278.95128 |

| [M+Na]⁺ | 300.93322 |

| [M-H]⁻ | 276.93672 |

| [M]⁺ | 277.94345 |

| Data Source: PubChemLite |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-25 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Filtration: To ensure a homogeneous magnetic field, filter the solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.

-

Locking and Shimming: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to achieve high-resolution spectra.

-

Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence) for the desired nucleus (¹H or ¹³C) and initiate data collection.

-

Data Processing: After acquisition, the raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Lower the ATR press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the infrared spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry (MS) Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS). For direct insertion, the sample is placed in a capillary tube at the end of the probe.

-

Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (radical cation).

-

Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic charged and neutral pieces.

-

Mass Analysis: The positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole or a magnetic sector). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Representation: The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of this compound with its NMR assignments.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Structure of this compound with key NMR assignments.

References

A Technical Guide to 2-Iodo-5-methoxybenzoic Acid: Commercial Availability, Synthetic Applications, and Quality Control

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Iodo-5-methoxybenzoic acid (CAS No. 54413-93-3), a key building block in modern organic synthesis. Its utility is particularly notable in the development of pharmaceutical intermediates and other complex molecular architectures. This document details its commercial availability, provides established experimental protocols for its application in cross-coupling reactions, and outlines standard procedures for its quality control.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. It is typically sold as a solid, with purity levels generally ranging from 95% to over 99%. The compound is offered in quantities suitable for both laboratory-scale research and larger-scale synthetic operations.

Table 1: Commercial Supplier Information for this compound

| Supplier | Available Quantities | Purity |

| Sigma-Aldrich | 1 g, 5 g, 10 g | ≥97% |

| CymitQuimica | 1 g, 5 g, 10 g, 25 g, 100 g | 95%[1] |

| Fluorochem | 1 g, 5 g, 10 g, 25 g, 100 g | 95%[1] |

| AOBChem | 25 g, 100 g (larger quantities by inquiry) | 95% |

| BLD Pharm | Inquire for details | Data available (NMR, HPLC, LC-MS)[2] |

| CP Lab Safety | 100 g | min 97%[3] |

| ChemicalBook | Various suppliers listed | 98%, 99%[4] |

| ECHEMI | Various suppliers listed | 97%, 99% |

Synthetic Applications: Cross-Coupling Reactions

The presence of both an aryl iodide and a carboxylic acid functional group makes this compound a versatile building block, particularly for palladium- and copper-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Ullmann couplings.[5] These reactions are fundamental in the construction of biaryl structures, which are common motifs in medicinally active compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[6][7][8]

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 eq.) or K₂CO₃ (2.0 eq.).

-

Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvents, such as a mixture of toluene and ethanol, or 1,4-dioxane and water, are then added.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80-100 °C and stirred vigorously for 4-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.

Ullmann Condensation/Coupling

The Ullmann reaction is a copper-catalyzed method for the formation of carbon-carbon or carbon-heteroatom bonds, often requiring higher temperatures than palladium-catalyzed reactions.[9] It is particularly useful for the synthesis of biaryl ethers and N-aryl amines.

-

Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 eq.), the desired amine or phenol (1.5-2.0 eq.), a copper catalyst such as CuI (0.1-0.2 eq.), a ligand (e.g., L-proline or a phenanthroline derivative, 0.2-0.4 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Solvent Addition: Add a high-boiling point polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Reaction Conditions: The vessel is sealed, and the mixture is heated to 100-150 °C for 12-48 hours. Reaction progress is monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with aqueous ammonia solution (to remove copper salts), water, and brine, then dried over anhydrous Na₂SO₄ and concentrated.

-

Purification: The crude product is purified by column chromatography or recrystallization.

Quality Control

Ensuring the purity and identity of this compound is crucial for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.

Table 2: Analytical Methods for Quality Control

| Technique | Purpose | Typical Parameters / Expected Results |

| Melting Point | Purity assessment | Sharp melting range expected for pure compound. |

| HPLC | Purity determination and quantification | Reverse-phase column (e.g., C18); Mobile phase: Acetonitrile/Water with an acid modifier (e.g., formic or phosphoric acid); UV detection.[5] |

| ¹H NMR | Structural confirmation and purity | Expected signals: aromatic protons, methoxy protons (singlet), and carboxylic acid proton (broad singlet). |

| ¹³C NMR | Structural confirmation | Expected signals: aromatic carbons, methoxy carbon, and carbonyl carbon. |

| FTIR | Functional group identification | Expected absorptions: O-H stretch (broad, for carboxylic acid), C=O stretch (carbonyl), C-O stretch (ether and carboxylic acid), and C-I stretch. |

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying solid organic compounds.

-

Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for benzoic acid derivatives include water, ethanol, or mixtures thereof.

-

Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid completely. Add small portions of hot solvent until full dissolution is achieved.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. The cooling process can be completed by placing the flask in an ice bath.

-

Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor. The purified crystals are then dried under vacuum to remove all traces of the solvent.

Conclusion

This compound is a commercially accessible and highly valuable reagent for the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its utility in robust C-C and C-heteroatom bond-forming reactions, coupled with well-established methods for its purification and quality control, solidifies its importance as a key synthetic intermediate. The protocols and data presented in this guide are intended to facilitate its effective use in research and development settings.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 54413-93-3|this compound|BLD Pharm [bldpharm.com]

- 3. calpaclab.com [calpaclab.com]

- 4. rsc.org [rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Ullmann Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Discovery and History of 2-Iodo-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-5-methoxybenzoic acid is a valuable halogenated aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules, particularly in the pharmaceutical industry. Its strategic substitution pattern, featuring an iodine atom and a methoxy group on the benzoic acid scaffold, provides multiple reactive sites for further chemical transformations. This technical guide delves into the historical context of its synthesis, physicochemical properties, and the experimental protocols analogous to its early preparation.

Historical Perspective and Discovery

While a singular, definitive publication marking the "discovery" of this compound is not readily identifiable in a survey of historical chemical literature, its synthesis falls within a well-established class of reactions developed in the late 19th and early 20th centuries. The most probable and historically consistent method for its initial preparation is the Sandmeyer reaction, a versatile and powerful tool for the conversion of aryl amines to aryl halides via diazotization.[1] This reaction, discovered by Traugott Sandmeyer in 1884, became a cornerstone of aromatic chemistry.

The logical precursor for the synthesis of this compound via this method is 2-amino-5-methoxybenzoic acid. The diazotization of this amino acid followed by the introduction of an iodide salt would have been a standard procedure for chemists of the era exploring the synthesis of substituted benzoic acids. This places the likely first synthesis of this compound within the broader context of the systematic exploration of aromatic chemistry in the late 19th and early 20th centuries, rather than a singular discovery event. The compound's utility as a building block in organic synthesis has led to its continued relevance in modern chemistry.[2]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below. This information is critical for its identification, purification, and use in further synthetic applications.

| Property | Value |

| Molecular Formula | C₈H₇IO₃ |

| Molecular Weight | 278.04 g/mol |

| CAS Number | 54413-93-3 |

| Melting Point | 136-137 °C |

| Boiling Point | 351.2 ± 32.0 °C at 760 mmHg |

| Density | 1.878 ± 0.06 g/cm³ |

| pKa | 2.74 ± 0.10 (Predicted) |

| Appearance | Solid |

Experimental Protocols: A Representative Historical Synthesis

While the original laboratory notebook detailing the first synthesis is not available, a detailed experimental protocol for a closely related analogue, 2-iodo-5-methyl-benzoic acid, provides a clear and historically accurate representation of the likely methodology. The following protocol is adapted from a known synthesis of this analogue and is predicated on the Sandmeyer reaction of the corresponding anthranilic acid derivative.[3]

Synthesis of this compound from 2-Amino-5-methoxybenzoic Acid

Materials:

-

2-Amino-5-methoxybenzoic acid

-

Concentrated Hydrochloric Acid (or Sulfuric Acid)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Diethyl Ether (or other suitable organic solvent)

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Ice

-

Distilled Water

Procedure:

-

Diazotization: A suspension of 2-amino-5-methoxybenzoic acid is prepared in a dilute solution of hydrochloric or sulfuric acid and cooled to 0-5 °C in an ice bath.

-

A chilled aqueous solution of sodium nitrite is added dropwise to the suspension with constant stirring, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 20-30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Iodination: A solution of potassium iodide in water is then slowly added to the cold diazonium salt solution. Vigorous nitrogen evolution is typically observed.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-2 hours to ensure complete decomposition of the diazonium salt and formation of the iodo-substituted benzoic acid.

-

Work-up and Purification: The reaction mixture is cooled, and a solution of sodium thiosulfate is added to reduce any excess iodine. The crude this compound precipitates and is collected by filtration.

-

The crude product is then dissolved in a suitable organic solvent such as diethyl ether, washed with a sodium thiosulfate solution and then with water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by evaporation to yield the purified this compound. The product can be further purified by recrystallization.

Visualizations

Synthetic Pathway

The following diagram illustrates the logical synthetic pathway for the preparation of this compound from its amino precursor via the Sandmeyer reaction.

Caption: Synthetic pathway for this compound.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for the synthesis and purification of this compound.

References

The Versatility of 2-Iodo-5-methoxybenzoic Acid: An In-depth Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-iodo-5-methoxybenzoic acid, a key building block in modern organic synthesis. Its unique structural features, comprising a carboxylic acid, a methoxy group, and a strategically positioned iodine atom, render it a versatile precursor for the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and materials science. This document details the synthesis of this compound and explores its application in a variety of palladium- and copper-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Ullmann reactions. Detailed experimental protocols, quantitative data, and mechanistic pathway diagrams are provided to serve as a practical resource for researchers in the field.

Introduction

This compound (CAS No. 54413-93-3) is an aromatic carboxylic acid that has gained significant traction as a versatile intermediate in organic synthesis.[1] The presence of three distinct functional groups on the benzene ring—a carboxylic acid, a methoxy group, and an iodine atom—offers multiple avenues for chemical modification. The electron-donating methoxy group can influence the reactivity of the aromatic ring, while the carboxylic acid provides a handle for amide bond formation and other derivatizations.[1] Most importantly, the iodine atom serves as a highly reactive site for a wide array of transition metal-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.[2][3] This guide will delve into the synthesis of this valuable building block and its application in key synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 54413-93-3 | [4] |

| Molecular Formula | C₈H₇IO₃ | [4] |

| Molecular Weight | 278.04 g/mol | [4] |

| Melting Point | 136.0 °C | [4] |

| Boiling Point | 351.2 °C | [4] |

| Appearance | White to off-white solid/powder | [1] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

| SMILES | COC1=CC(=C(C=C1)I)C(=O)O | [5] |

| InChI Key | DASWULXFGZZRIC-UHFFFAOYSA-N | [5] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the diazotization of 2-amino-5-methoxybenzoic acid, followed by a Sandmeyer-type reaction with potassium iodide. This method is analogous to the synthesis of similar iodinated benzoic acids.[6][7]

General Experimental Protocol (Analogous Procedure)

This protocol is adapted from the synthesis of 2-iodo-5-methyl-benzoic acid and is expected to be directly applicable.[6]

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

2-Amino-5-methoxybenzoic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Deionized Water

-

Diethyl Ether or Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Suspend 2-amino-5-methoxybenzoic acid in 3 N hydrochloric acid in a flask and cool the mixture to 0 °C in an ice bath with stirring.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature between 0-5 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0 °C.

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly add the potassium iodide solution to the diazonium salt solution dropwise. An effervescence may be observed.

-

Allow the reaction mixture to warm to room temperature and then heat at reflux for 2 hours.

-

Cool the mixture to room temperature and add a solution of sodium thiosulfate to quench any remaining iodine.

-

Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

For further purification, dissolve the crude product in diethyl ether or ethyl acetate, wash with a sodium thiosulfate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Applications in Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.[8]

General Reaction Scheme:

Figure 2: Suzuki-Miyaura coupling of this compound.

Illustrative Quantitative Data:

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |

| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 100 | 8 | 90-98 |

| 3 | 3-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 6 | >95 |

Note: Data is illustrative and based on general procedures for Suzuki-Miyaura couplings of aryl iodides.

Detailed Experimental Protocol:

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst and ligand (if separate) under a positive flow of inert gas.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Acidify the aqueous layer with 1 M HCl to protonate the carboxylic acid and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[9]

General Reaction Scheme:

Figure 3: Sonogashira coupling of this compound.

Illustrative Quantitative Data:

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | RT-50 | 12 | 85-95 |

| 2 | 1-Heptyne | Pd(OAc)₂/PPh₃ (2/4) | 5 | DIPEA | DMF | 60 | 8 | 80-90 |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | 5 | Et₃N | Toluene | 70 | 10 | 88-96 |

Note: Data is illustrative and based on general procedures for Sonogashira couplings of aryl iodides.

Detailed Experimental Protocol:

-

In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in the specified solvent.

-

Add the palladium catalyst, copper(I) iodide, and the terminal alkyne (1.2-1.5 equiv.).

-

Add the amine base (2.0-3.0 equiv.) and stir the mixture at the indicated temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with water and an organic solvent.

-

Perform an aqueous workup, including an acidic wash to protonate the product and facilitate extraction.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the residue by silica gel chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10]

General Reaction Scheme:

Figure 4: Buchwald-Hartwig amination of this compound.

Illustrative Quantitative Data:

| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | 80-90 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 75-85 |

| 3 | Benzylamine | PdCl₂(dppf) (2) | - | K₃PO₄ | Toluene | 100 | 24 | 70-80 |

Note: Data is illustrative and based on general procedures for Buchwald-Hartwig aminations of aryl iodides.

Detailed Experimental Protocol:

-

Charge a Schlenk tube with the palladium catalyst, ligand, and base.

-

Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

-

Evacuate and backfill the tube with an inert gas.

-

Add the anhydrous, degassed solvent.

-

Seal the tube and heat the reaction mixture with stirring for the specified time.

-

Monitor the reaction's progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Ullmann Coupling

The Ullmann reaction is a copper-catalyzed coupling of aryl halides, which can be used to form biaryl compounds or aryl ethers/amines.[11]

General Reaction Scheme (Biaryl Synthesis):

Figure 5: Ullmann homocoupling of this compound.

Illustrative Quantitative Data:

| Entry | Coupling Partner | Cu Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Self (Homocoupling) | Cu powder | - | - | DMF | 150 | 24 | 50-70 |

| 2 | Phenol | CuI | 1,10-Phenanthroline | Cs₂CO₃ | Pyridine | 120 | 18 | 60-80 |

| 3 | Aniline | Cu₂O | L-Proline | K₂CO₃ | DMSO | 130 | 24 | 55-75 |

Note: Data is illustrative and based on general procedures for Ullmann couplings of aryl iodides.

Detailed Experimental Protocol:

-

To a reaction vessel, add this compound (1.0 equiv.), the copper catalyst (stoichiometric for homocoupling, catalytic for cross-coupling), and the coupling partner (if applicable).

-

If required, add a ligand and a base.

-

Add the high-boiling point solvent.

-

Heat the mixture to a high temperature under an inert atmosphere with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture and dilute with an organic solvent.

-

Filter the mixture to remove insoluble copper salts.

-

Perform an appropriate aqueous workup to isolate the product.

-

Purify the crude product by column chromatography or recrystallization.

Mechanistic Considerations: Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the palladium-catalyzed cross-coupling reactions discussed.

Figure 6: Catalytic cycles for key cross-coupling reactions.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the high reactivity of its carbon-iodine bond make it an ideal substrate for a range of powerful C-C and C-N bond-forming reactions. This guide has provided a detailed overview of its synthesis and application in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Ullmann couplings, complete with illustrative protocols and data. It is anticipated that this compound will continue to be a cornerstone in the development of novel pharmaceuticals, agrochemicals, and functional materials.

References

- 1. CAS 54413-93-3: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 54413-93-3 | Benchchem [benchchem.com]

- 4. This compound | 54413-93-3 | FI67681 [biosynth.com]

- 5. Buy this compound | 54413-93-3 [smolecule.com]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Chemicals [chemicals.thermofisher.cn]

An In-depth Technical Guide to 2-Iodo-5-methoxybenzoic Acid and 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis methodologies, and commercial suppliers for two key chemical compounds: 2-Iodo-5-methoxybenzoic acid (CAS 54413-93-3) and 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5). This document is intended to serve as a valuable resource for professionals engaged in chemical research and pharmaceutical development.

Part 1: this compound (CAS 54413-93-3)

This compound is an aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its structure, featuring iodo and methoxy functional groups, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2]

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇IO₃ | [3] |

| Molecular Weight | 278.04 g/mol | [3] |

| Appearance | Solid | [4] |

| Melting Point | 136-137 °C | [5] |

| Boiling Point | 351.2 ± 32.0 °C (Predicted) | [5] |

| Purity | ≥97% | [4] |

| InChI Key | DASWULXFGZZRIC-UHFFFAOYSA-N | [3] |

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search results, a general method can be inferred from the synthesis of similar compounds, such as 2-iodo-5-methyl-benzoic acid.[6] The synthesis typically involves the diazotization of an anthranilic acid derivative, followed by a Sandmeyer-type reaction with an iodide salt.

General Experimental Workflow for the Synthesis of this compound:

References

Solubility of 2-Iodo-5-methoxybenzoic Acid: A Technical Guide for Researchers

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Iodo-5-methoxybenzoic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its expected solubility profile based on the general principles governing substituted benzoic acids. Furthermore, it offers a detailed experimental protocol for the precise determination of its solubility in various common laboratory solvents.

Introduction: The Role of this compound

This compound is a key building block in advanced organic synthesis.[1] Its molecular structure, featuring a carboxylic acid group, a methoxy group, and an iodine atom on a benzene ring, provides multiple reactive sites. This versatility makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceutical compounds.[1][2] Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients (APIs).

Predicted Solubility Profile

While specific quantitative data is scarce, the solubility of this compound can be predicted based on the "like dissolves like" principle and the known behavior of similar aromatic carboxylic acids.[3][4] The presence of the polar carboxylic acid and methoxy groups allows for hydrogen bonding and dipole-dipole interactions with polar solvents. Conversely, the bulky, nonpolar iodinated benzene ring contributes to its solubility in less polar organic solvents. Carboxylic acids are generally soluble in organic solvents like alcohols, ethers, and ketones, but show limited solubility in water, which decreases as the carbon chain length increases.[5][6][7]

The table below summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The polar carboxylic acid group can form hydrogen bonds with water, but the large, hydrophobic iodobenzene moiety limits solubility.[3][4][8] |

| Methanol, Ethanol | Soluble | The hydroxyl group of the alcohol can act as both a hydrogen bond donor and acceptor, effectively solvating the carboxylic acid.[3][5][9] | |

| Polar Aprotic | Acetone | Soluble | The ketone's carbonyl group can act as a hydrogen bond acceptor for the carboxylic acid's proton.[3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong hydrogen bond acceptor and a highly polar solvent capable of dissolving a wide range of organic compounds. | |

| Ethyl Acetate | Soluble | The ester group provides polarity and can act as a hydrogen bond acceptor.[9] | |

| Halogenated | Dichloromethane (DCM) | Soluble | The moderate polarity and ability to engage in dipole-dipole interactions facilitate dissolution.[9] |

| Chloroform | Soluble | Similar to DCM, it is a common solvent for many organic solids.[4] | |

| Non-Polar | Toluene | Slightly Soluble | The aromatic ring of toluene can interact with the benzene ring of the solute via π-stacking, but the overall polarity is low.[8][9] |

| Hexane, Cyclohexane | Insoluble | As a non-polar alkane, it lacks the ability to form significant interactions with the polar functional groups of the molecule.[10] | |

| Aqueous Base | 5% Sodium Bicarbonate (NaHCO₃) | Soluble | As a carboxylic acid, it will be deprotonated by a weak base to form a highly water-soluble sodium salt (sodium 2-iodo-5-methoxybenzoate). |

| 5% Sodium Hydroxide (NaOH) | Soluble | A strong base will readily deprotonate the carboxylic acid, forming the corresponding highly soluble sodium salt.[8] |

Experimental Protocol for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a solid compound in a solvent is the isothermal shake-flask method .[11] This procedure involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solid.

Materials and Equipment

-

Solute: High-purity this compound (>99%)

-

Solvents: Analytical or HPLC grade common solvents

-

Apparatus:

-

Analytical balance (accuracy ±0.1 mg)

-

Thermostatic shaker or water bath with precise temperature control (±0.2 °C)

-

Glass vials with screw caps or sealed flasks

-

Magnetic stirrer and stir bars (optional)

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

-

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. "Excess" means enough solid remains undissolved at equilibrium.

-

Add a precisely known volume or mass of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures at a constant speed for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typical, which should be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration no longer changes.

-

-

Phase Separation:

-

Once equilibrium is achieved, stop the agitation and allow the vials to rest in the thermostatic bath for several hours (e.g., 2-4 hours) to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic solid particles.

-

-

Quantification:

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Generate a calibration curve by measuring the analytical response (e.g., HPLC peak area or UV absorbance) for each standard.

-

Sample Analysis: Accurately dilute a known volume or mass of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method (HPLC or UV-Vis).

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the final concentration of the saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Visualizations: Workflows and Relationships

The following diagrams illustrate the experimental workflow for solubility determination and the role of this compound in chemical synthesis.

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. medical.mu.edu.iq [medical.mu.edu.iq]

- 6. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

The Carbon-Iodine Bond in 2-Iodo-5-methoxybenzoic Acid: A Lynchpin for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Reactivity and Application of a Versatile Building Block

Introduction

2-Iodo-5-methoxybenzoic acid is a highly valuable and versatile building block in modern organic synthesis. Its utility stems from the presence of two key functional groups: a carboxylic acid and, more importantly, a reactive carbon-iodine (C-I) bond. The C-I bond serves as a prime handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the C-I bond in this compound, focusing on its application in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel chemical entities.

The Reactive Nature of the Carbon-Iodine Bond

The carbon-iodine bond in aryl iodides, such as this compound, is the most reactive among aryl halides in palladium-catalyzed cross-coupling reactions. This high reactivity is attributed to its lower bond dissociation energy compared to C-Br and C-Cl bonds, which facilitates the crucial oxidative addition step in the catalytic cycle of these reactions. This inherent reactivity allows for milder reaction conditions, lower catalyst loadings, and broader substrate scope, making this compound an attractive starting material for the synthesis of diverse compound libraries.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[1] The C-I bond of this compound readily participates in this transformation, allowing for the synthesis of a wide range of substituted biphenyl-2-carboxylic acids.

General Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Quantitative Data for Analogous Suzuki-Miyaura Coupling Reactions

| Aryl Iodide Coupling Partner | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |

| 4-Iodoanisole | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 |

| Methyl 2-iodobenzoate | 3-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 16 | 88 |

| 2-Iodotoluene | 2-Thienylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF | 90 | 6 | 90 |

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, base, solvent, and temperature. Optimization is often necessary to achieve the desired outcome.

Detailed Experimental Protocol (Representative)

This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl iodide, adapted for this compound.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., Toluene/Ethanol/Water 4:1:1 mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Add water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Acidify the aqueous layer with 1 M HCl to precipitate the carboxylic acid product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

If necessary, purify the product by recrystallization or column chromatography.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Heck Reaction: Formation of Alkenyl Arenes

The Heck reaction is a palladium-catalyzed C-C coupling reaction between an aryl halide and an alkene to form a substituted alkene.[2] The C-I bond of this compound is highly reactive in this transformation, allowing for the synthesis of various 2-alkenyl-5-methoxybenzoic acids.

General Reaction Scheme:

Caption: General scheme of the Heck coupling reaction.

Quantitative Data for Analogous Heck Reactions

The following table provides representative data for Heck reactions of similar aryl iodides, which can be used as a guide for reactions with this compound.

| Aryl Iodide Coupling Partner | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Iodobenzene | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 6 | 90 |

| 4-Iodoanisole | Ethyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 80 | 12 | 95 |

| Methyl 2-iodobenzoate | n-Butyl acrylate | Pd₂(dba)₃ / P(o-tol)₃ | NaOAc | DMA | 120 | 24 | 85 |

| 2-Iodotoluene | 1-Octene | Pd(OAc)₂ | Et₃N | Toluene | 110 | 18 | 78 |

Note: The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the choice of catalyst, ligand, and reaction conditions.

Detailed Experimental Protocol (Representative)

This protocol provides a general procedure for the Heck reaction, adaptable for this compound.

Materials:

-

This compound (1.0 equiv)

-

Alkene (1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

-

Phosphine ligand (e.g., PPh₃, 2-10 mol%)

-

Base (e.g., Et₃N, 2.0 equiv)

-

Solvent (e.g., DMF or Acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound, the palladium catalyst, and the phosphine ligand in the solvent.

-

Degas the solution by bubbling with an inert gas for 15-20 minutes.

-

Add the alkene and the base to the reaction mixture under the inert atmosphere.

-

Heat the reaction to 80-120 °C and stir vigorously.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into water and acidify with 1 M HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Caption: Experimental workflow for a typical Heck reaction.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[3] The high reactivity of the C-I bond in this compound makes it an excellent substrate for this transformation, leading to the formation of 2-alkynyl-5-methoxybenzoic acids.

General Reaction Scheme:

References

An In-depth Technical Guide to the Electronic Effects of Substituents in 2-Iodo-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic effects of the iodo and methoxy substituents on the benzoic acid core in the molecule 2-iodo-5-methoxybenzoic acid. This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents.[1] Understanding its electronic properties is crucial for predicting its reactivity and designing synthetic pathways.

Introduction to Electronic Effects

The reactivity and properties of a substituted benzene ring are governed by the interplay of inductive and resonance effects of its substituents. In this compound, the iodine and methoxy groups, along with the carboxylic acid, modulate the electron density of the aromatic ring, thereby influencing its chemical behavior.

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. Both the iodine and the oxygen of the methoxy group are more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I).

-

Resonance Effect (M or R): This effect involves the delocalization of π electrons between the substituent and the aromatic ring. The methoxy group possesses lone pairs on the oxygen atom that can be delocalized into the ring, resulting in a strong electron-donating resonance effect (+M). Halogens, like iodine, also have lone pairs and can exhibit a +M effect, although it is generally weaker compared to their -I effect.

Analysis of Substituents in this compound

The overall electronic influence on the benzoic acid moiety is a combination of these effects from both the iodo and methoxy substituents.

-

Iodo Group (at C2): The iodine atom exerts a significant electron-withdrawing inductive effect (-I) due to its electronegativity. Its resonance effect (+M) is generally considered to be weak and is often outweighed by the inductive effect.

-

Methoxy Group (at C5): The methoxy group has an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom. However, its electron-donating resonance effect (+M) is much more significant, leading to an overall electron-donating character.

The interplay of these effects influences the acidity of the carboxylic acid group and the reactivity of the aromatic ring in electrophilic and nucleophilic substitution reactions.

Quantitative Data

| Parameter | Value | Source |

| Predicted pKa | 2.74 ± 0.10 | [2] |

This predicted pKa value, which is lower than that of benzoic acid (4.20), suggests that the combined electronic effects of the iodo and methoxy substituents result in an overall electron-withdrawing effect on the carboxyl group, thereby increasing its acidity. This is likely dominated by the strong -I effect of the ortho-iodo group.

Experimental Protocols

Plausible Synthesis of this compound

A plausible synthesis of this compound can be adapted from established procedures for similar compounds, such as the synthesis of 2-iodo-4-methoxy-benzoic acid.[3] The following protocol outlines a potential synthetic route from 2-amino-5-methoxybenzoic acid via a Sandmeyer-type reaction.

Materials:

-

2-Amino-5-methoxybenzoic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

5-N Sulfuric Acid (H₂SO₄)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Diethyl Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Ice

Procedure:

-

Suspend 2-amino-5-methoxybenzoic acid in a mixture of deionized water and concentrated hydrochloric acid in a beaker, and cool the mixture to 0-5 °C in an ice bath with stirring.

-

Slowly add a solution of sodium nitrite in deionized water dropwise to the suspension while maintaining the temperature between 0-5 °C. Stir for an additional 15-20 minutes to ensure complete diazotization.

-

In a separate flask, prepare a solution of potassium iodide in 5-N sulfuric acid and cool it to 0-5 °C.

-

Add the diazonium salt solution dropwise to the cold potassium iodide solution with vigorous stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes, and then heat it to reflux for 2 hours.

-

Cool the reaction mixture to room temperature. If a brown color due to excess iodine is present, add a saturated solution of sodium thiosulfate until the color disappears.

-

Collect the precipitated solid by vacuum filtration and wash it with cold deionized water until the washings are neutral.

-

For purification, dissolve the crude product in diethyl ether, wash the ether solution with a sodium thiosulfate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the purified this compound.

Determination of pKa by Potentiometric Titration

The pKa of the synthesized this compound can be determined experimentally using potentiometric titration.

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Ethanol (or other suitable co-solvent for dissolution)

-

Deionized water

-

pH meter with a calibrated glass electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture (e.g., ethanol/water) in a beaker.

-

Calibrate the pH meter using standard buffer solutions.

-

Immerse the pH electrode in the benzoic acid solution and record the initial pH.

-

Titrate the solution with the standardized NaOH solution, adding small increments of the titrant and recording the pH after each addition.

-

Continue the titration past the equivalence point.

-

Plot a graph of pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection.

-

The pKa is equal to the pH at the half-equivalence point.

Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum

-

-COOH Proton: A broad singlet is expected in the region of 10-13 ppm.

-

Aromatic Protons: The three aromatic protons will appear as a complex splitting pattern.

-

The proton at C6 (ortho to the methoxy group) is expected to be the most upfield due to the +M effect of the methoxy group.

-

The proton at C4 (para to the iodo group) will also be influenced by both substituents.

-

The proton at C3 (ortho to the iodo and meta to the methoxy group) will be the most downfield of the aromatic protons due to the deshielding effect of the adjacent iodine and carboxylic acid group.

-

-

-OCH₃ Protons: A sharp singlet is expected around 3.8-4.0 ppm.

Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (-COOH): Expected in the range of 165-170 ppm.

-

Aromatic Carbons:

-

C1 (-COOH substituted): Expected around 130-135 ppm.

-

C2 (-I substituted): Expected to be significantly upfield due to the heavy atom effect of iodine, likely in the 90-100 ppm range.

-

C5 (-OCH₃ substituted): Expected to be the most downfield aromatic carbon (excluding C1 and C2) due to the deshielding effect of the oxygen atom, likely in the 155-160 ppm range.

-

C3, C4, C6: Expected in the aromatic region (110-140 ppm), with their specific shifts influenced by the relative positions of the substituents.

-

-

Methoxy Carbon (-OCH₃): Expected around 55-60 ppm.

Predicted Infrared (IR) Spectrum

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹.

-

C-H Stretch (Aromatic): Weak to medium absorptions are expected just above 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected in the range of 1680-1710 cm⁻¹.

-

C=C Stretch (Aromatic): Several medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ether and Carboxylic Acid): Strong absorptions are expected in the 1200-1300 cm⁻¹ region.

-

C-I Stretch: A weak absorption is expected in the fingerprint region, typically below 600 cm⁻¹.

Visualizations

The following diagrams illustrate the key electronic effects and a plausible experimental workflow.

Caption: Interplay of inductive and resonance effects in this compound.

Caption: Plausible synthetic workflow for this compound.

Conclusion

The electronic properties of this compound are a result of the combined inductive and resonance effects of its iodo and methoxy substituents. The strong electron-withdrawing inductive effect of the ortho-iodo group is expected to be the dominant factor in increasing the acidity of the carboxylic acid group. The methoxy group, while inductively withdrawing, is a strong resonance donor, which will influence the electron density of the aromatic ring and its reactivity in other chemical transformations. This guide provides a foundational understanding of these effects, supported by predicted quantitative data and detailed experimental protocols for its synthesis and characterization, which are essential for its effective utilization in research and drug development.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Iodo-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and supporting data for the Suzuki-Miyaura cross-coupling reaction utilizing 2-Iodo-5-methoxybenzoic acid. This versatile building block is a key intermediate in the synthesis of complex biaryl scaffolds, which are of significant interest in medicinal chemistry and materials science.[1] The palladium-catalyzed coupling of this compound with various arylboronic acids offers an efficient route to novel compounds for drug discovery and development.[1]

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[2] In this specific application, this compound serves as the aryl halide. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with the arylboronic acid (activated by a base), and finally, reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst.

Illustrative Reaction Scheme

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on analogous reactions reported in the literature. Optimization may be required for specific substrates.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/Ethanol/H₂O (4:1:1) | 100 | 12 | ~90 |

| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 80 | 8 | ~92 |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 18 | ~88 |

| 4 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DMF | 90 | 16 | ~85 |

| 5 | 2-Thiopheneboronic acid | [Pd(cinnamyl)Cl]₂ (1) / XPhos (2) | K₃PO₄ (2) | THF/H₂O (2:1) | 60 | 6 | ~95 |

Experimental Protocols

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)